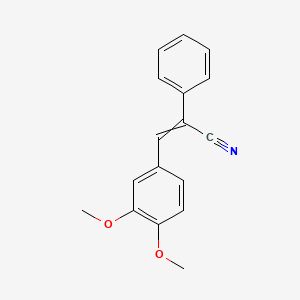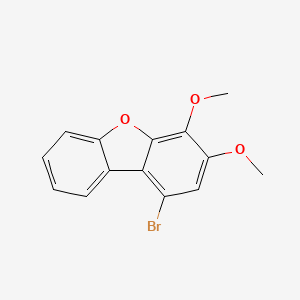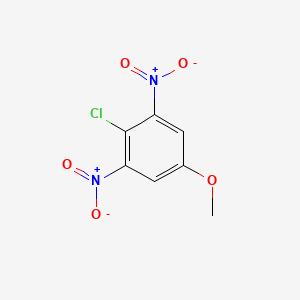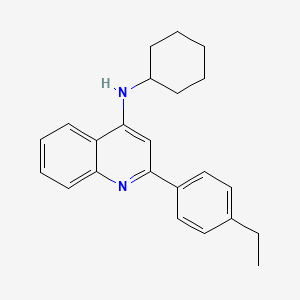
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H8Cl2O2S and a molecular weight of 203.088 g/mol . This compound is characterized by a five-membered ring structure containing sulfur and two chlorine atoms attached to the third and fourth carbon atoms, along with a methyl group on the third carbon. It is a derivative of tetrahydrothiophene, which is a saturated analog of thiophene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide typically involves the chlorination of 3-methyltetrahydrothiophene followed by oxidation. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions . The oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the sulfur atom into a sulfone group, resulting in the formation of the 1,1-dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations . The use of catalysts and phase transfer agents can further enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorine atoms and methyl group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide
- 3-Chloro-4-trichloromethyltetrahydrothiophene 1,1-dioxide
- 3,4-Dibromo-3-chlorotetrahydrothiophene 1,1-dioxide
- 2,3,4,5-Tetraphenyltetrahydrothiophene 1,1-dioxide
Uniqueness
3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a methyl group on the tetrahydrothiophene ring enhances its reactivity and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
103639-71-0 |
|---|---|
Molekularformel |
C5H8Cl2O2S |
Molekulargewicht |
203.09 g/mol |
IUPAC-Name |
3,4-dichloro-3-methylthiolane 1,1-dioxide |
InChI |
InChI=1S/C5H8Cl2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
KFEUDNGJWWGRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CS(=O)(=O)CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



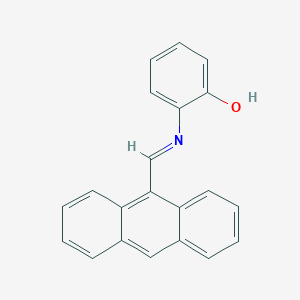
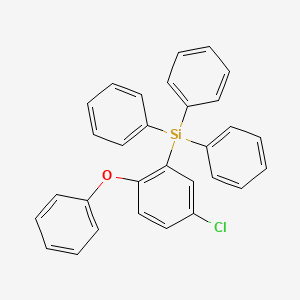
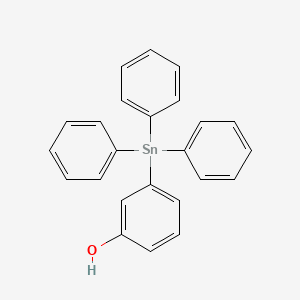
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)

